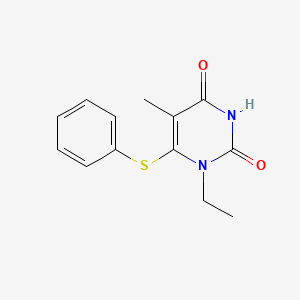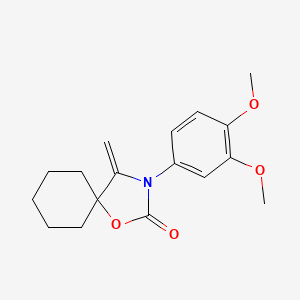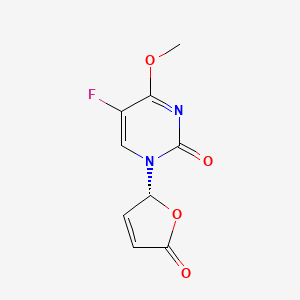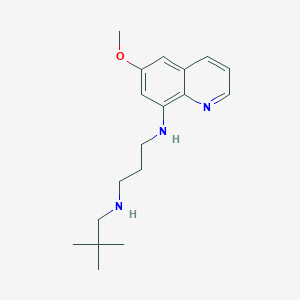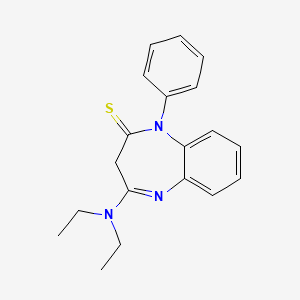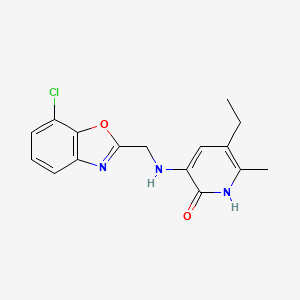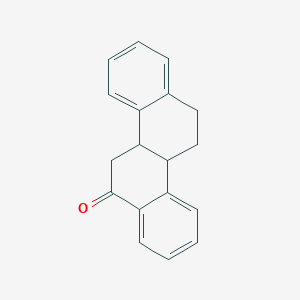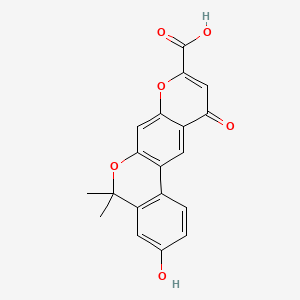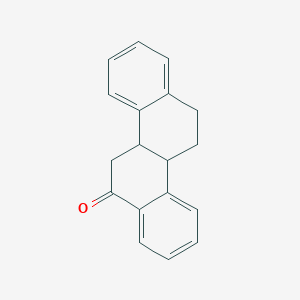
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes a chrysenone core with additional hydrogen atoms at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic compound, a series of reactions such as Friedel-Crafts acylation, reduction, and cyclization can be employed to obtain the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors, advanced catalytic systems, and optimized reaction conditions to maximize output while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also gaining traction in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysenone: The parent compound without the additional hydrogen atoms.
Tetrahydrochrysenone: A similar compound with a different hydrogenation pattern.
Polycyclic Aromatic Hydrocarbons: A broader class of compounds with similar structural features.
Uniqueness
4b,10b,11,12-Tetrahydro-6(5H)-chrysenone is unique due to its specific hydrogenation pattern and structural features
Propriétés
Numéro CAS |
4912-55-4 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
5,10b,11,12-tetrahydro-4bH-chrysen-6-one |
InChI |
InChI=1S/C18H16O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-8,15,17H,9-11H2 |
Clé InChI |
IMCFKEKBLFADHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3C1C4=CC=CC=C4C(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


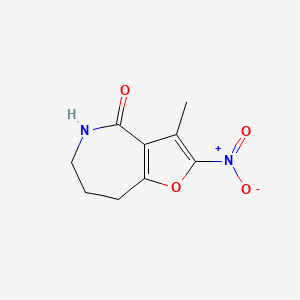
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
